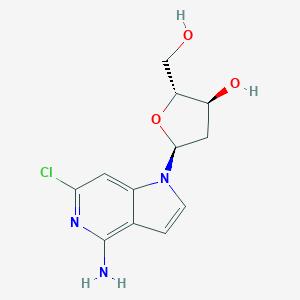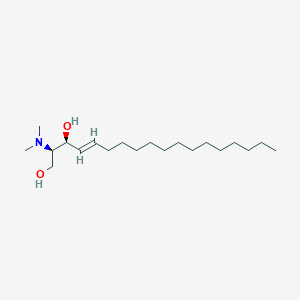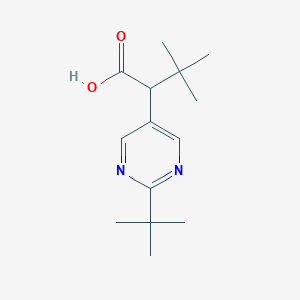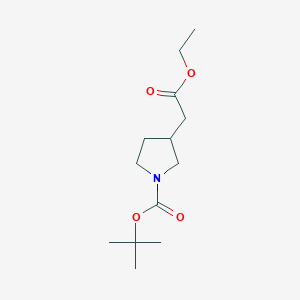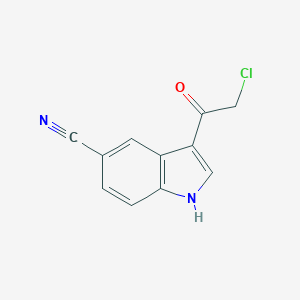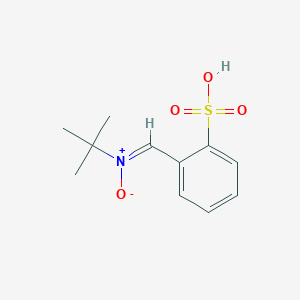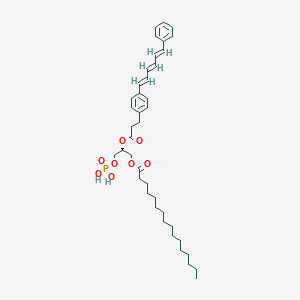
Dphppa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dphppa, also known as 2,6-diisopropylphenylaminobicyclo[3.1.0]hexane-2,6-dicarboxylate, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Dphppa is a bicyclic compound that has a unique structure and properties that make it an ideal candidate for various research studies.
Wissenschaftliche Forschungsanwendungen
Dphppa has shown promising results in various scientific research studies. It has been used in the field of neuroscience to study the role of glutamate receptors in the brain. Dphppa has also been used in the field of pharmacology to study the effects of drugs on the central nervous system. In addition, Dphppa has been used in the field of chemistry to study the properties of bicyclic compounds.
Wirkmechanismus
Dphppa acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It binds to a specific site on the receptor and inhibits its activity. The NMDA receptor is involved in various physiological processes, including learning and memory, and its inhibition can lead to various effects on the brain.
Biochemische Und Physiologische Effekte
Dphppa has been shown to have various biochemical and physiological effects. It has been found to reduce the release of glutamate in the brain, which is a neurotransmitter that plays a role in various physiological processes. Dphppa has also been found to reduce the activity of the NMDA receptor, which can lead to various effects on the brain, including reduced neuronal excitability and reduced synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
Dphppa has various advantages and limitations for lab experiments. One of the advantages is that it is a highly specific antagonist of the NMDA receptor, which makes it an ideal tool for studying the role of the receptor in various physiological processes. However, one of the limitations is that it has a short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are various future directions for the use of Dphppa in scientific research. One direction is to study its effects on various neurological disorders, including Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on various physiological processes, including learning and memory. In addition, future studies can focus on developing new compounds based on the structure of Dphppa that can have even more specific effects on the NMDA receptor.
Synthesemethoden
Dphppa can be synthesized using the following method. First, Dphppapylaniline is reacted with maleic anhydride to form the corresponding imide. The imide is then reduced using sodium borohydride to form the amine. The amine is then reacted with diethyl 2,6-dimethylglutarate to form Dphppa.
Eigenschaften
CAS-Nummer |
124345-22-8 |
|---|---|
Produktname |
Dphppa |
Molekularformel |
C40H57O8P |
Molekulargewicht |
696.8 g/mol |
IUPAC-Name |
[(2R)-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]-3-phosphonooxypropyl] hexadecanoate |
InChI |
InChI=1S/C40H57O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-21-26-39(41)46-33-38(34-47-49(43,44)45)48-40(42)32-31-37-29-27-36(28-30-37)25-18-15-14-17-22-35-23-19-16-20-24-35/h14-20,22-25,27-30,38H,2-13,21,26,31-34H2,1H3,(H2,43,44,45)/b15-14+,22-17+,25-18+/t38-/m1/s1 |
InChI-Schlüssel |
ABEDEAONQWPDLX-WSKUTTHJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |
Synonyme |
1-palmitoyl-2-((2-(4-(6-phenyl-1,3,5-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidic acid DPHpPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



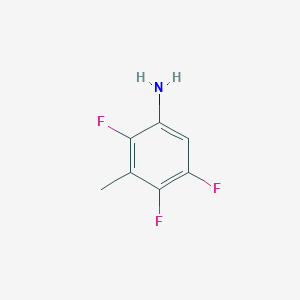
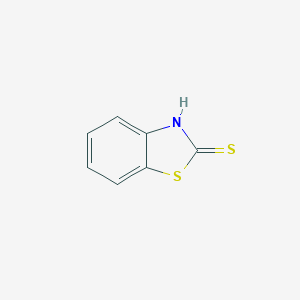
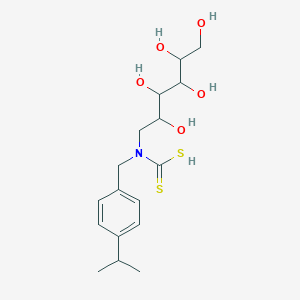
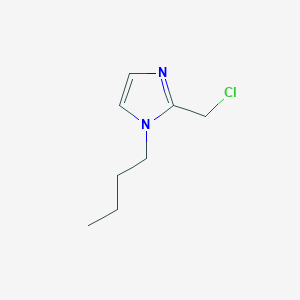

![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
